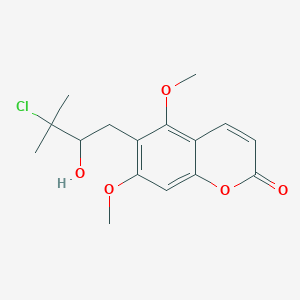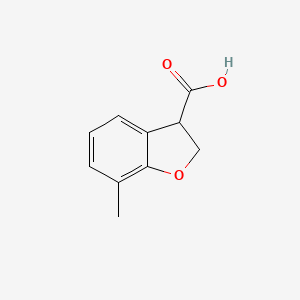
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-クロロ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンは、クマリンファミリーに属する合成有機化合物です。クマリンは、その多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、クマリンコアにクロロ-ヒドロキシ-メチルブチル側鎖と2つのメトキシ基が存在することを特徴としています。
準備方法
合成経路と反応条件
6-(3-クロロ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、5,7-ジメトキシクマリンや3-クロロ-2-ヒドロキシ-3-メチルブチルブロミドなどの適切な出発物質の選択から始まります。
カップリング反応: 重要なステップは、クロロ-ヒドロキシ-メチルブチル側鎖とクマリンコアのカップリングです。これは通常、ブロミド基がクマリン部分に置き換えられる求核置換反応によって達成されます。
反応条件: 反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で高温で行われます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合があります。プロセスは収率と純度のために最適化され、多くの場合、一貫した品質を確保するために連続フローリアクターと自動システムが含まれています。
化学反応の分析
反応の種類
6-(3-クロロ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンを形成するために酸化できます。
還元: クロロ基は、水素原子に還元できます。
置換: クロロ基は、アミンやチオールなどの他の求核剤に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アンモニア(NH3)やチオ尿素(NH2CSNH2)などの求核剤は、塩基性条件下で使用できます。
主な製品
酸化: 6-(3-クロロ-3-メチルブチル)-5,7-ジメトキシクマリンの生成。
還元: 6-(2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンの生成。
置換: 6-(3-アミノ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンの生成。
科学研究への応用
6-(3-クロロ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌や抗がん特性など、その潜在的な生物活性について研究されています。
医学: 特にがんや感染症などの病気の治療における潜在的な治療効果について調査されています。
産業: 新しい材料の開発や、他の貴重な化合物の合成のための前駆体として使用されます。
科学的研究の応用
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
6-(3-クロロ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: 化合物は、酵素、受容体、またはDNAと相互作用し、さまざまな生物学的効果をもたらす可能性があります。
関連する経路: 細胞増殖、アポトーシス、および炎症に関与するシグナル伝達経路を調節する可能性があります。
類似化合物との比較
類似化合物
- 7-メトキシ-8-(1-ヒドロキシ-2-クロロ-3-メチルブト-3-エニル)クマリン
- 7-メトキシ-8-(1-クロロ-2-ヒドロキシ-3-メチルブト-3-エニル)クマリン
- 7-(3-クロロ-2-ヒドロキシ-3-メチルブチル)クマリン
独自性
6-(3-クロロ-2-ヒドロキシ-3-メチルブチル)-5,7-ジメトキシクマリンは、その特定の置換パターンにより、異なる化学的および生物学的特性を与えるため、ユニークです。そのユニークな構造により、生物学的標的との特定の相互作用が可能になり、研究および潜在的な治療用途のための貴重な化合物となります。
特性
分子式 |
C16H19ClO5 |
|---|---|
分子量 |
326.77 g/mol |
IUPAC名 |
6-(3-chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3 |
InChIキー |
JDYJPQNEOXWJQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)
![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)



![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
